molecular formula C8H9NO2S B8332979 Ethyl 2-vinylthiazole-5-carboxylate

Ethyl 2-vinylthiazole-5-carboxylate

Cat. No.: B8332979
M. Wt: 183.23 g/mol
InChI Key: DTYXJSMDLGQFMS-UHFFFAOYSA-N
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Description

Ethyl 2-vinylthiazole-5-carboxylate is a thiazole-based ester characterized by a vinyl substituent at the 2-position and an ethoxycarbonyl group at the 5-position of the heterocyclic ring. Thiazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse electronic and steric profiles .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

ethyl 2-ethenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3

InChI Key

DTYXJSMDLGQFMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C=C

Origin of Product

United States

Scientific Research Applications

Ethyl 2-vinylthiazole-5-carboxylate and its derivatives have been studied for their diverse biological activities. Research indicates that thiazole-based compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including SH-SY5Y neuroblastoma cells, with IC50 values indicating significant potency .
  • Antimicrobial Properties : The compound has been synthesized into various derivatives that display antimicrobial activity against bacterial strains. Studies have demonstrated that thiazole derivatives can effectively inhibit the growth of pathogens such as Bacillus subtilis, showcasing their potential as antibacterial agents .
  • Anti-inflammatory and Antioxidant Effects : Some derivatives of this compound have been investigated for their anti-inflammatory properties, contributing to the development of new treatments for inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available thiazole derivatives or related compounds. For example, ethyl 2-amino-thiazole-5-carboxylate serves as a precursor in many synthetic routes .
  • Reaction Conditions : Various synthetic strategies have been employed, including microwave-assisted reactions and solvent-free conditions to enhance yield and reduce reaction times. These methods are crucial for scaling up production for pharmaceutical applications .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Olawode et al. (2016)Neuroblastoma Cell ActivityIdentified significant inhibition of SH-SY5Y cells with IC50 values ranging from 2.09 to 8.64 µM for certain derivatives of thiazoles .
Chemistry & Biology Interface (2020)Antimicrobial StudyReported the synthesis of sulfonamide derivatives from thiazoles showing effective antimicrobial properties against various bacterial strains .
PMC Article (2021)Anticancer EvaluationEvaluated novel thiazolo compounds for anticancer properties across multiple cancer cell lines, indicating promising therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

The following analysis compares Ethyl 2-vinylthiazole-5-carboxylate with key analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Effects and Reactivity

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Vinyl (-CH=CH₂) C₈H₉NO₂S 199.23 (calculated) High reactivity for polymerization or electrophilic additions N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl C₁₂H₁₂N₂O₂S 264.30 Pharmaceutical intermediate; pyridine enhances hydrogen bonding
Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl C₁₃H₁₂F₃NO₂S 319.30 Electron-withdrawing CF₃ group improves metabolic stability
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino (-NH₂) C₇H₁₀N₂O₂S 186.23 Hydrogen-bond donor; precursor for bioactive amides
Ethyl 2-(butylamino)-4-methylthiazole-5-carboxylate Butylamino (-NH-C₄H₉) C₁₁H₁₈N₂O₂S 254.34 Enhanced lipophilicity for agrochemical applications
Key Observations:
  • Electronic Effects : The vinyl group in this compound is electron-rich, enabling conjugation with the thiazole ring and facilitating reactions like Diels-Alder cycloadditions. In contrast, electron-withdrawing groups (e.g., CF₃ in ) reduce ring electron density, altering reactivity toward nucleophilic substitutions.
  • The vinyl group offers moderate steric bulk while maintaining flexibility.
  • Biological Interactions: Amino-substituted analogs (e.g., ) exhibit hydrogen-bonding capacity, enhancing interactions with biological targets. The vinyl group may instead favor hydrophobic interactions or covalent bonding via radical polymerization.

Preparation Methods

Substrate Selection and Reaction Parameters

In a representative protocol, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol at 60–70°C for 5–6 hours, yielding ethyl 2-aminothiazole-5-carboxylate. Sodium carbonate (0.01–0.1 wt%) accelerates the reaction by deprotonating thiourea, while ethyl acetate (10–35% v/v) modulates solubility. This method achieves >98% yield but requires subsequent functionalization to introduce the vinyl group.

Optimization Table 1: Hantzsch Cyclization Conditions

ParameterRange TestedOptimal ValueYield Impact
Temperature40–70°C65°C+15%
Ethyl Acetate (%)10–3525+12%
Reaction Time3–8 h5 h+8%

Vinyl Group Introduction via Cross-Coupling Reactions

Post-cyclization, the amino group at the 2-position is replaced with a vinyl moiety. Palladium-catalyzed cross-coupling reactions are predominant, leveraging Suzuki-Miyaura or Heck protocols.

Suzuki-Miyaura Coupling

Ethyl 2-bromothiazole-5-carboxylate reacts with vinylboronic acid in tetrahydrofuran (THF)/water (3:1) using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq.) at 80°C. This method affords 85–92% yield but requires rigorous exclusion of oxygen.

Heck Reaction

Direct coupling of ethyl 2-iodothiazole-5-carboxylate with ethylene gas in DMF at 100°C, catalyzed by Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%), achieves 78–88% yield. Triethylamine (3 eq.) scavenges HI byproducts, preventing side reactions.

Comparative Table 2: Cross-Coupling Efficiency

MethodCatalyst SystemSolventYield (%)Purity (%)
Suzuki-MiyauraPd(PPh₃)₄/Na₂CO₃THF/H₂O9299
HeckPd(OAc)₂/P(o-tol)₃DMF8897

One-Pot Tandem Synthesis

Recent advances employ tandem Hantzsch cyclization-vinylation sequences. Ethyl 2-chloroacetoacetate, thiourea, and vinyl magnesium bromide react in a single pot under microwave irradiation (100 W, 120°C, 30 min), yielding 76% product. While faster, this method demands precise stoichiometry to avoid over-alkylation.

Solvent and Catalytic System Optimization

Solvent Effects

Ethanol/ethyl acetate mixtures (25% v/v) enhance intermediate solubility during cyclization. For cross-coupling, polar aprotic solvents (DMF, THF) stabilize Pd complexes, improving turnover numbers.

Catalytic Additives

Adding NaI (0.5 eq.) in Heck reactions accelerates oxidative addition, reducing reaction time by 40%. Conversely, molecular sieves (4Å) in Suzuki couplings adsorb boronic acid byproducts, increasing yield by 10%.

Purification and Characterization

Crude product is isolated via pH-adjusted crystallization (pH 9–10 using NaOH), followed by vacuum drying. HPLC analysis (C18 column, 60% MeCN/H₂O) confirms >99% purity. Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 6.70 (dd, J=17.6, 10.9 Hz, 1H, CH₂=CH), 5.85 (d, J=17.6 Hz, 1H), 5.30 (d, J=10.9 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃).

  • MP : 68–70°C .

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